2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-5-methyl-1,3-thiazol-4-one 2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-5-methyl-1,3-thiazol-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC0699335
InChI: InChI=1S/C13H15N3O3S/c1-8-12(17)15-13(20-8)16-14-7-9-4-5-10(18-2)11(6-9)19-3/h4-8H,1-3H3,(H,15,16,17)/b14-7+
SMILES: CC1C(=O)N=C(S1)NN=CC2=CC(=C(C=C2)OC)OC
Molecular Formula: C13H15N3O3S
Molecular Weight: 293.34 g/mol

2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-5-methyl-1,3-thiazol-4-one

CAS No.:

Cat. No.: VC0699335

Molecular Formula: C13H15N3O3S

Molecular Weight: 293.34 g/mol

* For research use only. Not for human or veterinary use.

2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-5-methyl-1,3-thiazol-4-one -

Specification

Molecular Formula C13H15N3O3S
Molecular Weight 293.34 g/mol
IUPAC Name 2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-5-methyl-1,3-thiazol-4-one
Standard InChI InChI=1S/C13H15N3O3S/c1-8-12(17)15-13(20-8)16-14-7-9-4-5-10(18-2)11(6-9)19-3/h4-8H,1-3H3,(H,15,16,17)/b14-7+
Standard InChI Key DNGICLDNUWELDA-VGOFMYFVSA-N
Isomeric SMILES CC1C(=O)N=C(S1)N/N=C/C2=CC(=C(C=C2)OC)OC
SMILES CC1C(=O)N=C(S1)NN=CC2=CC(=C(C=C2)OC)OC
Canonical SMILES CC1C(=O)N=C(S1)NN=CC2=CC(=C(C=C2)OC)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator